molecular formula C11H13NO2 B1464726 4-Phenylpyrrolidine-3-carboxylic acid CAS No. 1343830-03-4

4-Phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1464726
CAS No.: 1343830-03-4
M. Wt: 191.23 g/mol
InChI Key: XTJDGOQYFKHEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpyrrolidine-3-carboxylic acid is a bicyclic compound featuring a pyrrolidine ring substituted with a phenyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its stereochemistry is critical, with common enantiomers including (3S,4R) and (3R,4S) configurations (e.g., CAS 1049984-33-9 for the (3S,4R) isomer) . The compound serves as a versatile scaffold in medicinal chemistry, particularly in antimicrobial drug development due to its ability to inhibit AgrC, a histidine kinase in Gram-positive bacteria . Derivatives are often synthesized with protective groups, such as the tert-butoxycarbonyl (Boc) group (e.g., CAS 939757-89-8), to enhance stability during synthetic processes .

Properties

IUPAC Name

4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGOQYFKHEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
4-Phenylpyrrolidine-3-carboxylic acid is recognized as an important intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for modifications that enhance therapeutic efficacy while minimizing side effects.

Case Study: Analgesic Development
Research has demonstrated that derivatives of this compound exhibit potent analgesic properties, making them candidates for pain management therapies. For instance, studies have shown that certain modifications to the pyrrolidine ring can significantly increase binding affinity to pain receptors, suggesting a pathway for developing new analgesics.

Neuroscience Research

Investigating Neurotransmitter Systems
This compound is utilized in neuroscience research to explore neurotransmitter systems, particularly focusing on conditions such as depression and anxiety. Its ability to interact with neurotransmitter receptors makes it a valuable tool for understanding the underlying mechanisms of these disorders.

Case Study: Anticonvulsant Activity
A notable study assessed the anticonvulsant effects of this compound in animal models. The findings indicated that it modulates GABAergic transmission, providing insights into potential treatments for epilepsy and other neurological disorders.

Chiral Synthesis

Asymmetric Synthesis Applications
The chiral nature of this compound makes it a crucial component in asymmetric synthesis. It enables chemists to produce enantiomerically pure compounds more efficiently, which is essential in drug development where different stereoisomers can exhibit vastly different biological activities.

Application Description
Chiral AuxiliaryActs as a chiral auxiliary in asymmetric synthesis, enhancing the production of selective drugs.
Synthesis PathwaysFacilitates the exploration of new reaction pathways due to its unique structural features.

Biochemical Assays

Evaluating Enzyme Activity and Receptor Binding
In biochemical assays, this compound is employed to evaluate enzyme activity and receptor binding interactions. This application aids researchers in understanding metabolic pathways and assessing drug interactions.

Assay Type Purpose
Enzyme ActivityEvaluates how the compound influences specific enzyme functions.
Receptor BindingInvestigates interactions with neurotransmitter receptors, contributing to drug design efforts.

Comparative Biological Activities

The following table summarizes various compounds related to this compound and their biological activities:

Compound Name Structure Features Biological Activity Unique Aspects
trans-Methyl 4-phenylpyrrolidine-3-carboxylate HClPyrrolidine ring with phenyl groupAnticonvulsant propertiesHydrochloride form enhances solubility
This compoundPyrrolidine ring with carboxylic acidEnzyme interactionDifferent stereochemistry affects activity
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HClAltered methylation patternPotentially different receptor interactionsUnique methylation alters binding affinity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The pharmacological and physicochemical properties of 4-phenylpyrrolidine-3-carboxylic acid derivatives are modulated by substituents on the phenyl ring, stereochemistry, and additional functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Molecular Weight Biological Activity/Application Key References
This compound - 207.24 AgrC inhibition (docking score: -9.2 kcal/mol)
(3R,4R)-1-Boc-4-phenylpyrrolidine-3-carboxylic acid Boc protection at N1 291.34 Intermediate in peptide synthesis
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid 4-Cl on phenyl ring 225.67 Unspecified antimicrobial activity (predicted)
4-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid 4-Br on phenyl, 3-CF₃ 336.15 Potential kinase inhibitor (structural analogy)
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid 3-F on phenyl ring 225.22 Antibacterial lead optimization
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (3R,4S) stereoisomer 207.24 Discontinued (unknown efficacy)
1-(7a-Methyl-5-oxo-thiazole-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid Thiazole-fused substituent 362.41 Potent AgrC inhibitor (docking score: -10.1 kcal/mol)

Stereochemical Impact

The (3S,4R) configuration (CAS 1049984-33-9) is predominant in antimicrobial studies, while the (3R,4S) isomer (Ref: 10-F625541) was discontinued, suggesting stereochemistry significantly affects target binding . Molecular docking studies indicate that the (3S,4R) enantiomer forms stronger hydrogen bonds with AgrC’s ATP-binding domain compared to its mirror image .

Substituent Effects

  • Boc Protection : The Boc group (e.g., CAS 939757-89-8) increases solubility in organic solvents, making it advantageous for solid-phase peptide synthesis .
  • Heterocyclic Modifications : Thiazole- and thiazolidine-fused derivatives exhibit superior AgrC inhibition (docking scores ≤ -10.1 kcal/mol) due to additional π-π stacking and hydrophobic interactions .

Research Implications

This compound and its analogs are pivotal in targeting bacterial communication systems (e.g., AgrC in Staphylococcus aureus). Structural optimizations, such as halogenation or heterocyclic fusion, enhance potency and bioavailability. Future studies should explore pharmacokinetics and in vivo efficacy of lead compounds like the thiazole derivatives .

Preparation Methods

Classical Chemical Synthesis

One traditional approach to synthesize 4-phenylpyrrolidine-3-carboxylic acid involves the reaction of pyrrolidine derivatives with phenylacetic acid or its derivatives under controlled conditions. This method typically requires:

  • Starting materials: Pyrrolidine or substituted pyrrolidine derivatives and phenylacetic acid derivatives.
  • Catalysts: Acid or base catalysts to facilitate ring closure and substitution.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance reaction rates.
  • Conditions: Controlled temperature and time to optimize stereoselectivity and yield.

Industrial scale synthesis often employs continuous flow reactors and automated systems to improve efficiency and scalability, achieving high purity and yield.

Aziridinium Ion Intermediate Route

A highly efficient and stereospecific method involves the generation of an aziridinium ion intermediate, which undergoes regioselective chlorination followed by nucleophilic cyclization. This method was demonstrated in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a close analog, with the following key steps:

  • Starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile.
  • Formation of aziridinium ion intermediate in situ.
  • Stereospecific chlorination.
  • Intramolecular nucleophilic attack by a nitrile anion to form the pyrrolidine ring.
  • The process is chromatography-free and scalable, yielding 84% overall product.

This approach is notable for its operational simplicity, high stereoselectivity, and suitability for pilot-scale production.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, Acetonitrile Solvent choice affects stereoselectivity and yield
Catalyst Acidic (HCl, TsOH) or Basic (NaOH, K2CO3) Catalysts promote ring formation and substitution
Temperature Room temperature to reflux (25–80 °C) Higher temperature may increase rate but reduce selectivity
Reaction Time 4–24 hours Longer times improve conversion but risk side reactions
Workup Crystallization, filtration, recrystallization Purification to achieve high purity

Chemical Reaction Analysis

This compound can undergo various functional group transformations useful in its preparation or derivatization:

  • Oxidation: The carboxylic acid group can be oxidized to other derivatives using potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to corresponding alcohols or amines using lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, enabling further functionalization.

Research Findings and Data Tables

A detailed computational and experimental study on a related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, provides insight into the molecular geometry and stability of pyrrolidine carboxylic acids. The bond lengths and angles obtained via DFT calculations closely match experimental values, supporting the reliability of synthetic intermediates and final products.

Table 1. Selected Bond Lengths (Å) and Angles (°) for Pyrrolidine Carboxylic Acid Derivatives

Parameter B3LYP Calculation CAM-B3LYP Calculation Experimental Value
C1-C2 (Bond Length) 1.3931 1.3884 1.3927
C3-N7 (Bond Length) 1.4300 1.4280 1.4200
C11-O12 (Bond Length) 1.2177 1.2142 1.2150
C2-C1-C6 (Bond Angle) 120.17° 120.09° 121.5°
C3-C4-C5 (Bond Angle) 119.46° 119.42° 120.9°

This data confirms the structural integrity and stereochemical configuration essential for biological activity and synthetic utility.

Summary of Preparation Methods

Method Key Features Yield (%) Scalability Notes
Classical Pyrrolidine-Phenylacetic Acid Reaction Straightforward, requires catalysts and solvents Moderate (50–70) Moderate Requires purification steps
Aziridinium Ion Intermediate Route High stereoselectivity, chromatography-free, pilot scale demonstrated High (84) High Efficient, robust, suitable for scale-up

Q & A

Q. What are the standard synthetic routes for 4-phenylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyrrolidine precursors. A common approach is the use of chiral auxiliaries or enantioselective catalysis to control stereochemistry at the 3- and 4-positions. For example, rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid (a derivative) is synthesized via palladium-catalyzed coupling or acid-mediated cyclization . Optimization includes adjusting solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) to improve yield (typically 60–85%) and enantiomeric excess (ee >90%) .

Q. How can researchers validate the structural integrity and purity of this compound derivatives?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., vicinal JJ-values for pyrrolidine ring protons: 6–8 Hz) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times correlate with ee% .
  • LC-MS : Verify molecular weight (e.g., [M+H]⁺ = 218.2 for C₁₁H₁₃NO₂) and detect impurities (<2% by area) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or solubility issues. For example:
  • Stereochemistry : Compare (3R,4S) vs. (3S,4R) isomers using chiral HPLC and biological assays (e.g., IC₅₀ differences >10-fold in enzyme inhibition) .
  • Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability in cell-based assays .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

  • Methodological Answer : Focus on modular modifications:
  • Phenyl substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position to enhance target binding (e.g., logP reduction from 2.1 to 1.7 improves solubility) .
  • Pyrrolidine ring : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to modulate pKa and membrane permeability .
  • Validation : Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., Ki determination via fluorescence polarization) .

Q. What experimental precautions are critical when handling this compound derivatives under varying pH conditions?

  • Methodological Answer : The carboxylic acid group is pH-sensitive:
  • Storage : Keep at 2–8°C in anhydrous conditions to prevent hydrolysis .
  • Buffering : Use pH 7.4 PBS for biological assays; avoid strong acids/bases to prevent decarboxylation .
  • Stability Monitoring : Track degradation via HPLC at 254 nm (e.g., 5% degradation over 72 hours at pH 7.4) .

Data Analysis & Technical Challenges

Q. How can researchers address discrepancies in enantiomeric excess (ee) measurements between synthetic batches?

  • Methodological Answer : Inconsistent ee% may stem from catalyst deactivation or impurities:
  • Catalyst Screening : Test alternative catalysts (e.g., Jacobsen’s Mn-salen vs. Pd-BINAP) to improve reproducibility .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure enantiomers .

Q. What computational tools are effective for predicting the physicochemical properties of this compound analogs?

  • Methodological Answer : Leverage QSAR models and software:
  • ADMET Prediction : Use SwissADME to estimate logP, solubility, and bioavailability .
  • pKa Calculation : Employ MarvinSketch (ChemAxon) to predict carboxylic acid pKa (~2.5–3.0) and optimize formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.